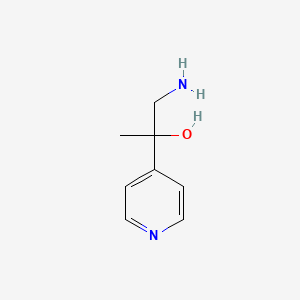

1-Amino-2-(pyridin-4-yl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-2-pyridin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(11,6-9)7-2-4-10-5-3-7/h2-5,11H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELAQYSVQSAABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Amino 2 Pyridin 4 Yl Propan 2 Ol and Analogues

Direct Synthesis Routes to the Core Structure

Direct synthesis methods focus on constructing the fundamental 1-amino-2-(pyridin-4-yl)propan-2-ol skeleton in a straightforward manner. These routes often involve the coupling of key precursor molecules that already contain the pyridine (B92270) and amino alcohol components or their immediate chemical progenitors.

Approaches Involving Pyridine Carboxaldehydes as Key Precursors

A primary strategy for synthesizing the title compound and its analogues involves the use of pyridine carboxaldehydes. For instance, pyridine-2-carboxaldehyde can be generated through the oxidation of picoline derivatives with selenium dioxide. nih.gov These aldehydes then serve as electrophilic partners in subsequent bond-forming reactions. One common approach is the condensation of a pyridine carboxaldehyde with a nitroalkane, such as nitroethane, in a Henry reaction. The resulting nitro alcohol can then be reduced to the corresponding amino alcohol.

Another method involves the synthesis of 4-pyridine-2-imidazoline from isonicotinic acid, which is then subjected to reductive hydrolysis to yield 4-pyridinecarboxaldehyde. google.com This aldehyde can then be used in various coupling reactions to build the desired amino alcohol side chain.

Strategies Utilizing Pyridine Derivatives with Specific Amino Alcohol Precursors

This approach involves reacting a functionalized pyridine with a pre-formed amino alcohol or a precursor that can be readily converted to an amino alcohol. For example, a pyridine derivative with a suitable leaving group in the 4-position can undergo nucleophilic substitution by an appropriate amino alcohol synthon.

Alternatively, a metallated pyridine, such as 4-lithiopyridine, can be reacted with an electrophilic partner containing the amino alcohol moiety or a protected version thereof. For instance, the addition of chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde (B72084) and a chiral amino alcohol has been used to synthesize chiral 2-(2-pyridyl)aziridines, which can be subsequently opened to form amino alcohols. nih.gov This methodology, while demonstrated for the 2-pyridyl isomer, highlights a potential pathway for accessing 4-pyridyl analogues.

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect routes to this compound involve more elaborate synthetic sequences, often beginning with the construction of a substituted pyridine ring followed by modifications to introduce or unmask the amino alcohol functionality.

Multi-Component Reaction Approaches for Pyridine-Amino Alcohol Formation

Multi-component reactions (MCRs) offer an efficient means of assembling complex molecules like substituted pyridines from simple starting materials in a single step. acsgcipr.org Several named reactions are employed for pyridine synthesis, including the Hantzsch, Guareschi–Thorpe, and Bohlmann–Rahtz reactions. acsgcipr.orgyoutube.com These methods typically involve the condensation of aldehydes, amines (or ammonia), and one or more carbonyl-containing compounds to form a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic pyridine. youtube.com

More advanced MCRs, such as the Ugi and Passerini reactions, are based on isocyanide chemistry and can be used to generate dipeptide scaffolds and β-amino alcohols, respectively. nih.gov While not directly yielding the target compound, these reactions provide a framework for the rapid assembly of molecules with amino and alcohol functionalities that could be further elaborated to the desired pyridyl amino alcohol. For example, a three-component reaction has been developed for the synthesis of 3-sulfonyl-2-aminopyridines from N,N-dimethylacroleins, sulfonylacetonitriles, and primary amines or ammonia. acs.org

| MCR Type | Key Reactants | Product Type | Ref. |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine | acsgcipr.orgyoutube.com |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Substituted Pyridine | acsgcipr.org |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | nih.gov |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide | nih.gov |

Advanced Synthetic Transformations of Related Heterocyclic Amines to the Amino Alcohol Moiety

This strategy involves the synthesis of a substituted pyridine ring followed by chemical manipulation to install the amino alcohol side chain. For example, a pyridine ring bearing a nitro group can be reduced to an amine. nih.govnih.gov This amine can then be further functionalized.

A patent describes the synthesis of a related compound, 2-amino-2-(1-methyl-4-piperidyl)propan-1-ol, starting from 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester. The synthesis proceeds through the formation of an epoxide, followed by reaction with sodium azide (B81097) and subsequent reduction to the amino alcohol. google.com This highlights a potential pathway where a pyridyl ketone could be converted to the corresponding amino alcohol.

Asymmetric Synthesis and Stereoselective Preparation

The synthesis of specific stereoisomers of this compound is crucial for many applications. This can be achieved through various asymmetric synthesis techniques.

One approach is the use of chiral auxiliaries. For example, the conjugate addition of a homochiral lithium amide to tert-butyl 3-(4-pyridyl)-prop-2-enoate has been shown to produce β-pyridyl-β-amino acid derivatives with high enantiomeric excess after deprotection. rsc.org These amino acid derivatives could potentially be converted to the corresponding amino alcohols.

Enzymatic methods also offer a powerful tool for stereoselective synthesis. rsc.org Biocatalytic cascades have been developed for the synthesis of enantiomerically pure 1,2-amino alcohols from renewable starting materials like L-phenylalanine. nih.gov These enzymatic pathways often involve transaminases, alcohol dehydrogenases, or amine dehydrogenases to install the chiral amine and alcohol functionalities with high stereocontrol. rsc.orgnih.gov

Another strategy is the use of chiral catalysts in cross-coupling reactions. Nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl halides with alkylzinc reagents have been developed for the asymmetric synthesis of protected unnatural α-amino acids. nih.gov

| Asymmetric Strategy | Description | Key Features | Ref. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | High diastereoselectivity, auxiliary is cleaved and can be recovered. | rsc.org |

| Enzymatic Resolution/Synthesis | Enzymes are used to selectively react with one enantiomer or to create a chiral center. | High enantioselectivity, mild reaction conditions. | rsc.orgnih.gov |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | High turnover, atom economy. | nih.gov |

Chiral Auxiliary Applications in Diastereoselective and Enantioselective Synthesis

The application of chiral auxiliaries is a powerful and well-established strategy in asymmetric synthesis. numberanalytics.com This method involves the temporary incorporation of a chiral molecule (the auxiliary) onto a non-chiral substrate. numberanalytics.comwikipedia.org The inherent chirality of the auxiliary then directs subsequent chemical reactions, favoring the formation of one diastereomer over another. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This process enables the synthesis of enantiomerically pure compounds, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological effects. numberanalytics.com

Several types of chiral auxiliaries have been developed and are widely used, many of which are derived from readily available natural sources like amino acids or terpenes. numberanalytics.comresearchgate.net Prominent examples include Evans' oxazolidinones, pseudoephedrine amides, and Ellman's tert-butanesulfinamide. wikipedia.orgsigmaaldrich.comosi.lv

For the synthesis of analogues of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, an oxazolidinone auxiliary can be acylated with a pyridin-4-yl acetic acid derivative. The resulting structure provides a chiral environment that can direct the diastereoselective alkylation at the α-carbon, or guide a stereoselective aldol (B89426) reaction to build the desired carbon skeleton. wikipedia.orgresearchgate.net Similarly, Ellman's tert-butanesulfinamide is highly effective for the asymmetric synthesis of chiral amines. osi.lv It can be condensed with a ketone precursor to form an N-sulfinylketimine, which then undergoes diastereoselective addition of a methyl group (using an organometallic reagent) to establish the chiral tertiary alcohol and the chiral amine centers in a controlled manner.

The table below summarizes common chiral auxiliaries and their applications in synthesizing chiral molecules, a strategy applicable to the analogues of the target compound.

| Chiral Auxiliary | Typical Application(s) | Key Features |

| Evans' Oxazolidinones | Diastereoselective alkylations, aldol reactions, Diels-Alder reactions. wikipedia.orgresearchgate.net | Forms a rigid bicyclic chelate with metal enolates, effectively shielding one face of the enolate. wikipedia.org |

| Pseudoephedrine | Diastereoselective alkylation of amide enolates. wikipedia.org | The auxiliary directs the approach of the electrophile; the product can be cleaved under mild conditions to yield chiral carboxylic acids, aldehydes, or ketones. wikipedia.org |

| (R)- and (S)-tert-Butanesulfinamide | Asymmetric synthesis of chiral amines via addition to N-sulfinylimines. osi.lv | Highly effective for a wide range of substrates; the auxiliary is readily cleaved under mild acidic conditions. osi.lv |

| SAMP/RAMP | Asymmetric α-alkylation of aldehydes and ketones. | Based on chiral hydrazines derived from (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine. |

| trans-2-Phenylcyclohexanol | Asymmetric ene reactions. wikipedia.org | Used as a chiral auxiliary in glyoxylate (B1226380) ene reactions to produce anti-adducts with high diastereoselectivity. wikipedia.org |

Transition Metal-Catalyzed Asymmetric Transformations for Chiral Amino Alcohol Synthesis

Transition metal-catalyzed asymmetric synthesis represents a highly efficient and atom-economical alternative for producing chiral compounds like this compound. acs.org This methodology utilizes a small amount of a chiral catalyst, typically a complex of a transition metal (such as ruthenium, rhodium, or iridium) with a chiral ligand, to generate large quantities of an enantiomerically enriched product. acs.orgacs.org A significant advancement in this area is the asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH) of prochiral ketones. acs.orgacs.orgnih.gov

In the context of synthesizing chiral 1,2-amino alcohols, a key precursor is an α-amino ketone. The asymmetric hydrogenation of the ketone functionality leads directly to the desired chiral alcohol. acs.org Ruthenium-based catalysts, in particular, have proven to be highly effective for the ATH of unprotected α-amino ketones, offering excellent enantioselectivities (often >99% ee) and high yields. acs.orgnih.gov This approach is advantageous as it avoids the need for protecting groups on the amine, streamlining the synthetic sequence. acs.org The reaction involves the transfer of hydrogen from a simple hydrogen source (like formic acid/triethylamine azeotrope or isopropanol (B130326) for ATH, or H₂ gas for AH) to the ketone, with the chiral catalyst ensuring the hydrogen is delivered to a specific face of the molecule. acs.org

This powerful technology has been successfully applied to the synthesis of a wide array of chiral 1,2-amino alcohol-containing drug molecules. nih.gov The versatility of the method allows for various substitutions on the aromatic ring of the substrate, including heteroaryl functionalities like the pyridine ring in the target compound. acs.org

The following table presents examples of transition metal-catalyzed asymmetric hydrogenations used to produce chiral amino alcohols, demonstrating the high efficiency and selectivity of this strategy.

| Catalyst/Ligand | Substrate Type | Transformation | Enantiomeric Excess (ee) | Yield | Citation |

| RuCl(S,S)-Ms-DENEB | Unprotected α-amino ketone | Asymmetric Transfer Hydrogenation | 94% | High | acs.org |

| RuCl(S,S)-Ts-DENEB | Unprotected α-amino ketone | Asymmetric Transfer Hydrogenation | 92% | High | acs.org |

| Ir/(R)-SegPhos | Cyclic iminium salt | Asymmetric Hydrogenation | up to 96% | Good to Excellent | acs.org |

| Cu-based catalyst | Alkynyl oxetane (B1205548) with amine | Propargylic Amination | High | High | acs.org |

| Pd-catalyst | 2-halodienes and chiral oxazolidinones | C-N bond formation | N/A (Diastereoselective) | up to 97% | nih.gov |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 1 Amino 2 Pyridin 4 Yl Propan 2 Ol

Nucleophilic Substitution Reactions Involving the Amino and Hydroxyl Groups

The amino (—NH₂) and hydroxyl (—OH) groups of 1-Amino-2-(pyridin-4-yl)propan-2-ol are primary sites for nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom of the primary amine and the oxygen atom of the tertiary alcohol allows these groups to act as nucleophiles.

The amino group can undergo a variety of substitution reactions. For instance, it can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. Alkylation of the amino group with alkyl halides can also occur, leading to the formation of secondary and tertiary amines. These reactions are fundamental in modifying the structure and properties of the parent molecule.

The tertiary hydroxyl group is generally a poor leaving group. However, its reactivity can be enhanced by protonation under acidic conditions, which converts it into a good leaving group (water). Subsequent attack by a nucleophile can then lead to substitution. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. This activation facilitates substitution reactions with a wide range of nucleophiles.

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Reagent | Product Type |

| This compound (Amino group) | Acetyl chloride | N-acetyl derivative (Amide) |

| This compound (Amino group) | Methyl iodide | N-methylated derivatives (Secondary/Tertiary amine) |

| This compound (Hydroxyl group) | p-Toluenesulfonyl chloride | O-tosylated derivative |

| Activated alcohol (e.g., tosylate) | Sodium azide (B81097) | Azido derivative |

Oxidation and Reduction Pathways of the Amino Alcohol Functionality

The amino alcohol functionality in this compound can undergo both oxidation and reduction, targeting the alcohol and the pyridyl ring.

Oxidation: The tertiary alcohol in this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. However, under harsh oxidative conditions, cleavage of the carbon-carbon bond adjacent to the alcohol may occur. The primary amino group can be oxidized, but this often leads to a complex mixture of products. More controlled oxidation of the pyridine (B92270) ring can be achieved to form the corresponding N-oxide, which can further influence the reactivity of the aromatic system.

Reduction: The pyridyl group of the molecule can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions (e.g., using H₂ gas with a platinum or palladium catalyst). This transformation significantly alters the electronic and steric properties of the molecule, converting the planar aromatic ring into a flexible saturated heterocycle. The choice of catalyst and reaction conditions can be crucial to achieve selective reduction of the pyridine ring without affecting other functional groups.

Derivatization Reactions for Diverse Chemical Transformations

Derivatization of this compound is a key strategy for creating a library of related compounds with potentially different chemical and biological properties. The amino and hydroxyl groups are the primary handles for such transformations.

The amino group can be converted into a wide array of functional groups. For example, diazotization with nitrous acid can yield a diazonium salt, which is a versatile intermediate for introducing various substituents onto the molecule. The amino group can also be protected with protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to allow for selective reactions at other positions of the molecule.

The hydroxyl group can be esterified or etherified to introduce a variety of substituents. These derivatization reactions are not only useful for synthesizing new compounds but also for applications such as improving solubility or for use in analytical techniques like chromatography.

Intramolecular Cyclization and Rearrangement Processes Leading to Novel Scaffolds

The structure of this compound is conducive to intramolecular cyclization reactions, which can lead to the formation of novel heterocyclic scaffolds. Under acidic conditions, the protonated hydroxyl group can act as a leaving group, generating a carbocation intermediate. This carbocation can then be trapped by the nucleophilic amino group or the pyridyl ring to form a new ring system.

For instance, an intramolecular nucleophilic attack of the amino group on the carbon bearing the hydroxyl group (following its activation) could potentially lead to the formation of an aziridine (B145994) ring, although this is sterically hindered. A more plausible pathway involves the participation of the pyridine ring. A Friedel-Crafts-type reaction, where the carbocation intermediate attacks the electron-rich pyridine ring, could lead to the formation of a fused bicyclic system. Such intramolecular reactions are powerful tools for the synthesis of complex molecular architectures from relatively simple starting materials. beilstein-journals.org

Kinetic Studies of Reactions Involving the Amino Alcohol Moiety

The rates of nucleophilic substitution reactions at the amino and hydroxyl groups will be dependent on several factors, including the concentration of the reactants, the temperature, the solvent, and the presence of catalysts. For instance, the rate of acylation of the amino group will be influenced by the electrophilicity of the acylating agent and the nucleophilicity of the amine.

The kinetics of intramolecular cyclization reactions would be governed by the stability of the carbocation intermediate and the geometric feasibility of the ring closure. The activation energy for such reactions would be influenced by the strain of the resulting ring system.

Table 2: Factors Influencing Reaction Kinetics

| Reaction Type | Influencing Factors |

| Nucleophilic Substitution | Reactant concentration, Temperature, Solvent polarity, Steric hindrance, Nucleophilicity of the amine, Electrophilicity of the reagent |

| Intramolecular Cyclization | Stability of carbocation intermediate, Ring strain of the product, Temperature, Acid concentration (if acid-catalyzed) |

Further experimental studies are required to quantify the reaction rates and elucidate the precise mechanisms of the various transformations of this compound.

Ligand Design and Coordination Chemistry of 1 Amino 2 Pyridin 4 Yl Propan 2 Ol

Chelation Properties and Metal Complexation of Pyridine-Amino Alcohol Ligands

Pyridine-based alcohol ligands are a classical group of compounds that have seen a resurgence in interest due to their versatile coordination chemistry and wide-ranging applications. nih.gov These ligands, including structures analogous to 1-Amino-2-(pyridin-4-yl)propan-2-ol, possess both a nitrogen atom within the pyridine (B92270) ring and an amino-alcohol group, which can act as donor sites for metal ions. This dual functionality allows them to act as chelating agents, forming stable complexes with a variety of transition metals.

The coordination of pyridine-amino alcohol ligands to metal ions can result in the formation of both mononuclear and polynuclear complexes. nih.gov The specific coordination mode often depends on the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. Metals such as copper, manganese, nickel, and cobalt are frequently used to form complexes with these types of ligands. nih.gov Additionally, square planar complexes with silver, platinum, palladium, and gold have been reported. nih.gov

The amino and alcohol groups can coordinate to a metal center, forming a stable chelate ring. The pyridine nitrogen provides an additional coordination site, leading to potentially tridentate coordination. The versatility in coordination geometry is a key feature of these complexes, with octahedral, tetrahedral, and square planar arrangements being observed. wikipedia.orgjscimedcentral.com This structural diversity is fundamental to their potential applications in various chemical fields. nih.gov For instance, the amino-pyridine scaffold has been widely utilized in base metal catalysis. nsf.gov

Table 1: Examples of Metal Complexes with Pyridine-Alcohol Type Ligands

| Metal Ion | Typical Coordination Geometry | Reference |

|---|---|---|

| Copper(II) | Square Planar, Octahedral | nih.gov |

| Nickel(II) | Octahedral, Square Planar | nih.govwikipedia.org |

| Cobalt(II) | Octahedral, Tetrahedral | nih.govwikipedia.org |

| Iron(II) | High-Spin Octahedral | nsf.gov |

| Palladium(II) | Square Planar | nih.gov |

| Platinum(II) | Square Planar | nih.gov |

Application in Catalysis: Asymmetric Catalysis and Enzyme Mimicry

The chiral nature of many pyridine-amino alcohol ligands, including derivatives of this compound, makes them highly valuable in the field of asymmetric catalysis. Asymmetric catalysis aims to produce a specific stereoisomer of a product, a crucial requirement in the synthesis of pharmaceuticals and other bioactive molecules. Amino acids and their derivatives are well-established as effective organocatalysts in various asymmetric transformations, such as aldol (B89426) and Mannich reactions. researchgate.netmdpi.com

The combination of a pyridine ring and an amino alcohol moiety in a single ligand can lead to the development of efficient catalysts for a range of reactions. Metal complexes of these ligands have shown promise in catalytic applications. For example, iron complexes with amino-pyridine ligands have been investigated for atom transfer radical polymerization (ATRP). nsf.gov The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and selectivity of the metal center. nsf.gov

Furthermore, the structural motifs found in pyridine-amino alcohol ligands can be used to mimic the active sites of metalloenzymes. Enzyme mimicry involves designing synthetic molecules that replicate the function of natural enzymes. The coordination environment provided by these ligands can create a microenvironment around the metal ion that facilitates specific catalytic reactions, similar to how enzymes operate. For instance, the binding and stabilization of reaction intermediates can be achieved through hydrogen bonding networks, a principle inspired by enzymes like aldolases. mdpi.com Complexes of pyridine-amino acid derivatives have been explored for their catalytic performance in reactions such as the reduction of nitrophenols. researchgate.net

Table 2: Applications of Pyridine-Amino Alcohol Derivatives in Catalysis

| Catalytic Application | Ligand/Complex Type | Key Feature | Reference |

|---|---|---|---|

| Asymmetric Aldol Reaction | Amino acid derived organocatalysts | High enantioselectivity | mdpi.com |

| Atom Transfer Radical Polymerization | Amino-pyridine iron(II) complexes | Tunable ligand structure | nsf.gov |

| Asymmetric α-functionalization | Chiral BINOL aldehyde with amino esters | Imine activation | nih.gov |

| Reduction of 4-nitrophenol | Pyridine-amino acid Schiff base complexes | Enzyme mimicry | researchgate.net |

| Ring-Opening Polymerization | Aluminum complexes of pyridine dialcohols | Controlled polymerization | rsc.org |

Schiff Base Formation and Their Metal Complexes

The primary amine group in this compound allows for its facile conversion into Schiff bases through condensation reactions with aldehydes or ketones. nih.gov Schiff bases, characterized by the imine (-N=CH-) group, are an important class of ligands in coordination chemistry due to their synthetic accessibility and versatile coordination behavior. nih.govnih.gov The formation of a Schiff base introduces an imine nitrogen as an additional donor atom, enhancing the chelating ability of the ligand.

Schiff bases derived from amino alcohols and amino acids can coordinate to metal ions through the azomethine nitrogen, as well as other donor atoms present in the parent molecules, such as the pyridine nitrogen and the hydroxyl group. nih.govresearchgate.net This often leads to the formation of highly stable metal complexes with a wide range of transition metals, including Cu(II), Co(II), Ni(II), and Fe(II/III). nih.govnih.govresearchgate.net The resulting metal complexes have been extensively studied for their interesting structural properties and potential applications. nih.gov

The introduction of different substituents on the aldehyde or ketone precursor allows for the systematic modification of the steric and electronic properties of the Schiff base ligand. This, in turn, influences the geometry and reactivity of the corresponding metal complexes. For example, Schiff base complexes have been investigated for their catalytic activity and as models for biological systems. researchgate.netnih.gov The formation of a Schiff base is a reversible process, and this chemistry is fundamental in many biological transformations. youtube.com

Table 3: Characteristics of Schiff Bases and Their Metal Complexes

| Feature | Description | Reference |

|---|---|---|

| Formation | Condensation of a primary amine with an aldehyde or ketone. | nih.govnih.gov |

| Key Functional Group | Imine or azomethine (-N=CH-). | nih.gov |

| Coordination | Typically coordinate through the imine nitrogen and other donor atoms. | nih.govnih.gov |

| Common Metal Ions | Cu(II), Ni(II), Co(II), Zn(II), Fe(III). | nih.govresearchgate.net |

| Applications | Catalysis, biological mimics, material science. | researchgate.netnih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-Amino-2-(pyridin-4-yl)propan-2-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the protons on the pyridine (B92270) ring typically appear as two distinct signals in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the nitrogen atom (at C2 and C6) are deshielded and resonate at a higher chemical shift compared to the protons meta to the nitrogen (at C3 and C5). The aminomethyl (CH₂) protons and the methyl (CH₃) protons appear in the aliphatic region. The protons of the primary amine (-NH₂) and the tertiary alcohol (-OH) are exchangeable and often appear as broad singlets; their chemical shifts can vary with solvent, concentration, and temperature. Deuterium exchange (adding D₂O) can be used to confirm these peaks as they will disappear from the spectrum.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the pyridine ring resonate in the downfield region (δ 120-160 ppm). The quaternary carbon attached to the hydroxyl group and the pyridine ring appears around δ 70-80 ppm, while the carbons of the aminomethyl and methyl groups are found further upfield. mdpi.comchemicalbook.comchemicalbook.com

For stereochemical assignment, advanced NMR techniques are required. Since the molecule is chiral, in a chiral solvent or in the presence of a chiral shift reagent, the signals for the enantiomers may be resolved. For diastereomers, the non-equivalence of the protons and carbons would lead to distinct sets of signals for each stereoisomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Pyridine C2-H, C6-H | ~8.5 (d) | ~150 | Doublet, ortho to ring Nitrogen. |

| Pyridine C3-H, C5-H | ~7.4 (d) | ~121 | Doublet, meta to ring Nitrogen. |

| Methyl (CH₃) | ~1.5 (s) | ~28 | Singlet, attached to the chiral center. |

| Aminomethyl (CH₂) | ~2.9 (s) | ~50 | Singlet, adjacent to the amino group. |

| Hydroxyl (OH) | Variable (broad s) | - | Exchangeable proton. |

| Amine (NH₂) | Variable (broad s) | - | Exchangeable protons. |

| Quaternary C (C-OH) | - | ~75 | Attached to OH, CH₃, and Pyridine. |

| Pyridine C4 | - | ~148 | Quaternary carbon attached to the propanol (B110389) group. |

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and elucidating the fragmentation pathways of this compound. With a molecular formula of C₈H₁₂N₂O, the calculated monoisotopic mass is 152.09496 Da. HRMS can measure this mass with high accuracy (typically within 5 ppm), which confirms the molecular formula. uni.lu

Tandem mass spectrometry (MS/MS) experiments, often using collision-induced dissociation (CID), provide insight into the molecule's structure through fragmentation analysis. For this compound, common fragmentation pathways for the protonated molecule [M+H]⁺ would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This would lead to the loss of a CH₂NH₂ radical, resulting in a stable tertiary carbocation.

Loss of Water: Dehydration from the tertiary alcohol is a common pathway, leading to an [M+H-H₂O]⁺ ion.

Loss of a Methyl Radical: Cleavage of a methyl group from the tertiary alcohol center would result in an [M+H-CH₃]⁺ ion.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic cleavages.

Table 2: Predicted HRMS Fragmentation of [C₈H₁₂N₂O+H]⁺

| Fragment Ion | Proposed Structure | m/z (monoisotopic) | Fragmentation Pathway |

| [M+H]⁺ | [C₈H₁₃N₂O]⁺ | 153.1022 | Molecular Ion + Proton |

| [M+H-H₂O]⁺ | [C₈H₁₁N₂]⁺ | 135.0917 | Loss of water |

| [M+H-NH₃]⁺ | [C₈H₁₀NO]⁺ | 136.0757 | Loss of ammonia |

| [M+H-CH₃]⁺ | [C₇H₁₀N₂O]⁺ | 138.0788 | Loss of a methyl radical |

| [C₇H₈N]⁺ | Pyridin-4-yl-ethylidene | 106.0651 | Cleavage of C-C and C-N bonds |

Note: These are predicted fragmentation pathways. The relative abundance of each fragment depends on the specific conditions of the mass spectrometry experiment.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within this compound.

FT-IR Spectroscopy: FT-IR is particularly sensitive to polar bonds. Key expected absorptions include:

O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ corresponding to the tertiary alcohol.

N-H Stretch: A medium intensity band (or a doublet for symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region for the primary amine. This often overlaps with the O-H stretch. chemicalbook.comnist.gov

C-H Stretch: Aromatic C-H stretches from the pyridine ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and aminomethyl groups appear just below 3000 cm⁻¹.

C=N and C=C Stretches: Vibrations from the pyridine ring appear in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band for the tertiary alcohol C-O bond is expected around 1100-1200 cm⁻¹.

N-H Bend: Bending vibration for the primary amine typically appears around 1600 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy is complementary to FT-IR and is especially useful for identifying non-polar bonds and symmetric vibrations. For this molecule, Raman would be particularly effective for observing:

Pyridine Ring Vibrations: The symmetric ring "breathing" modes of the pyridine ring give strong and sharp signals, typically around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.netnih.gov

C-C Skeleton: Vibrations of the carbon backbone. Conformational analysis can be performed by studying shifts in vibrational frequencies under different conditions (e.g., temperature, solvent), which can indicate changes in the molecule's three-dimensional structure.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

| Alcohol O-H | Stretch | 3200-3600 (broad, strong) | Weak |

| Amine N-H | Stretch | 3300-3500 (medium) | Medium |

| Aromatic C-H | Stretch | 3000-3100 (medium) | Strong |

| Aliphatic C-H | Stretch | 2850-3000 (medium) | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 (strong) | Strong |

| Amine N-H | Bend | 1580-1650 (medium) | Weak |

| Alcohol C-O | Stretch | 1100-1200 (strong) | Weak |

| Pyridine Ring | Ring Breathing | Weak | ~1000, ~1030 (strong, sharp) |

Chromatographic Methods for Separation, Purity Assessment, and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities, assessing its purity, and determining its enantiomeric composition.

HPLC is the primary method for assessing the purity of non-volatile compounds like amino alcohols.

Purity Assessment: A reversed-phase HPLC method is typically employed. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (like acetonitrile (B52724) or methanol) would be suitable. Detection is commonly achieved using a UV detector, leveraging the strong UV absorbance of the pyridine ring (typically around 254-260 nm).

Enantiomeric Excess Determination: As this compound is chiral, determining the enantiomeric excess (ee) is crucial. This is achieved using chiral HPLC. A chiral stationary phase (CSP) is used to separate the two enantiomers. Common CSPs for amino alcohols include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides (e.g., teicoplanin or vancomycin-based columns). sigmaaldrich.comnih.govresearchgate.net The two enantiomers will have different retention times, and the ratio of their peak areas allows for the calculation of the enantiomeric excess.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal decomposition in the injector. To overcome this, a derivatization step is necessary. sigmaaldrich.com

The most common derivatization strategy for compounds with active hydrogens (like those in -OH and -NH₂ groups) is silylation . nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

The resulting silylated derivative can then be analyzed by GC, typically using a non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). When coupled with a mass spectrometer (GC-MS), this method not only provides separation and purity information but also yields mass spectra of the derivatives that can be used for structural confirmation. omicsonline.org

Broader Research Applications and Future Directions for Pyridine Amino Alcohol Scaffolds

Role as Versatile Building Blocks in Complex Organic Molecules Synthesis

The pyridine (B92270) ring is a ubiquitous feature in a vast number of biologically active compounds, including natural products like nicotine (B1678760) and niacin, as well as over 7,000 existing drug molecules. rsc.orgnih.gov Its derivatives are extensively used as foundational scaffolds in drug design and synthesis due to several key properties. nih.gov The nitrogen atom in the pyridine ring imparts basicity and allows for the formation of stable salts, which can improve the water solubility of pharmaceutical agents. nih.govrsc.org Furthermore, the pyridine structure can be readily modified through various chemical reactions to introduce a wide range of functional groups, making it a versatile starting point for creating diverse molecular architectures. nih.gov

Amino alcohols, particularly vicinal or 1,2-amino alcohols, are another critical class of building blocks in organic synthesis. They are integral components of numerous pharmacologically active molecules, including peptidomimetics and alkaloids. The synthesis of enantiomerically pure amino alcohols is a major focus in synthetic chemistry, with methods ranging from the derivatization of natural amino acids to asymmetric synthesis strategies like the Sharpless asymmetric aminohydroxylation.

The combination of these two moieties into a single pyridine-amino alcohol scaffold creates a powerful and versatile building block. These scaffolds serve as precursors for a wide array of more complex organic molecules. nih.govchemscene.com Synthetic strategies to create these scaffolds and their derivatives are varied, including multicomponent reactions, which offer an efficient and clean method for their preparation. acs.orgmdpi.com The inherent functionality of the amino and hydroxyl groups allows for further chemical elaboration, enabling the construction of large and diverse chemical libraries for drug discovery and other applications. nih.govacs.org

Table 1: Synthetic Methodologies for Pyridine and Amino Alcohol Scaffolds

| Methodology | Description | Key Features | Relevant Scaffolds |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Multiple reactants combine in a single step to form a product containing substantial portions of all reactants. acs.orgmdpi.com | High efficiency, atom economy, and operational simplicity. nih.gov | Polysubstituted Pyridines, Pyrrolidine-fused scaffolds. acs.org |

| Ring-Opening of Epoxides | Amines are used to open epoxide rings, resulting in the formation of β-amino alcohols. organic-chemistry.org | High regioselectivity and stereoselectivity, often catalyzed by Lewis acids. organic-chemistry.org | β-Amino Alcohols. organic-chemistry.org |

| Reductive Amination | An amine is formed by the reduction of an imine, which is generated in situ from an amine and a carbonyl compound. smolecule.com | A common and direct method for forming C-N bonds. nih.gov | Amino Alcohols. smolecule.comnih.govfrontiersin.org |

| Hantzsch Pyridine Synthesis | A classic MCR involving an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine (B1217469), which is then oxidized. nih.gov | A foundational method for pyridine synthesis. nih.gov | Substituted Pyridines. nih.gov |

Exploration in Enzyme Modulation, Inhibition, and Receptor Ligand Studies

The structural features of pyridine-amino alcohol scaffolds make them ideal candidates for interacting with biological macromolecules like enzymes and receptors. nih.govnih.gov The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, while the amino alcohol portion provides additional hydrogen bond donors and acceptors, as well as a potential chiral center for stereospecific recognition. researchgate.net

Pyridine derivatives have been extensively studied as enzyme inhibitors. For instance, new series of pyridine compounds have been designed and synthesized as potent inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.gov Some of these derivatives have shown inhibitory concentrations in the nanomolar range and exhibit a mixed inhibition mechanism, suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govacs.org Beyond cholinesterases, pyridine-based molecules have shown inhibitory activity against other enzymes like acid ceramidase (aCDase), which is implicated in fibrosis and cancer, and alcohol dehydrogenase. nih.govacs.org

In receptor-ligand binding studies, the ability to quantify the interaction between a ligand and its receptor is fundamental to drug development. nih.govlabome.com Pyridine-amino alcohol derivatives are frequently used as core structures in the design of ligands for various receptors. Their structural versatility allows for systematic modification to optimize binding affinity and selectivity. For example, the substitution pattern on the pyridine ring and the stereochemistry of the amino alcohol chain can be altered to probe the specific interactions within a receptor's binding pocket. researchgate.netacs.org The development of non-radioactive, high-throughput screening assays has further accelerated the exploration of these compounds as receptor ligands. nih.gov

Table 2: Examples of Pyridine Derivatives in Enzyme and Receptor Modulation

| Compound Class | Target | Biological Significance | Research Finding |

|---|---|---|---|

| Pyridine Carbamates | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) nih.gov | Alzheimer's Disease nih.gov | A carbamate (B1207046) derivative (compound 8) was the most potent human AChE inhibitor (IC₅₀ = 0.153 µM) and also inhibited Aβ₄₂ self-aggregation. nih.gov |

| Pyridine Diamines | Cholinesterases acs.org | Alzheimer's Disease acs.org | Pyrimidine amine compounds were generally more potent on EeAChE, while pyridine derivatives were more potent on eqBChE. acs.org |

| Aryl Imidazolyl Ureas | Acid Ceramidase (aCDase) acs.org | Fibrotic Diseases acs.org | An aryl imidazolyl urea (B33335) scaffold (compound 43) showed nanomolar IC₅₀ activity against aCDase and reduced fibrosis markers. acs.org |

| Pyridine | Yeast Alcohol Dehydrogenase nih.gov | Enzyme Kinetics nih.gov | Pyridine acts as an inhibitor, with its effect on the apparent Michaelis constants for ethanol (B145695) and NAD suggesting complex interactions. nih.gov |

Development of Novel Chiral Organocatalysts and Chiral Directors

Chirality is a critical aspect of modern pharmaceuticals and fine chemicals, and the development of methods for enantioselective synthesis is of paramount importance. mdpi.com Chiral amino alcohols are a well-established class of compounds used as chiral auxiliaries, ligands for metal-based catalysts, and as organocatalysts themselves. The incorporation of a pyridine moiety into a chiral amino alcohol structure can enhance its catalytic activity and selectivity by providing an additional coordination site for metal catalysts or a site for non-covalent interactions in organocatalysis.

Pyridine-amino alcohol derivatives are being explored for the development of novel chiral organocatalysts. nih.gov Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a greener and often more practical alternative to metal-based catalysis. The bifunctional nature of pyridine-amino alcohols, possessing both a Lewis basic nitrogen on the pyridine ring and Brønsted acidic/basic amino and hydroxyl groups, allows them to activate substrates through multiple simultaneous interactions, leading to high levels of stereocontrol.

Furthermore, these scaffolds are used in the development of chiral directors and chiral stationary phases (CSPs) for chromatographic separation of enantiomers. nih.govnih.gov In chiral analysis, a chiral probe reacts with an analyte to form diastereomeric products that can be distinguished by spectroscopic or chromatographic methods. The amino and alcohol groups of pyridine-amino alcohols can react with probes like isocyanates to form carbamates, whose chiroptical properties (e.g., circular dichroism signals) can be used to determine the enantiomeric composition and absolute configuration of the analyte. nih.gov This approach provides a rapid and efficient tool for chirality analysis across various compound classes. nih.gov

Emerging Areas of Research for Pyridine-Amino Alcohol Derivatives, including their use as lead compounds in drug discovery

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netrsc.org This inherent versatility ensures that pyridine derivatives, including pyridine-amino alcohols, will continue to be a fertile ground for drug discovery. researchgate.netrsc.org

One of the most significant emerging areas is the use of pyridine-amino alcohol derivatives as lead compounds for developing novel therapeutics against a wide range of diseases. nih.govresearchgate.net Their favorable physicochemical properties, such as improved water solubility and metabolic stability, make them attractive starting points for medicinal chemistry campaigns. nih.govrsc.org Researchers are actively exploring these scaffolds for activity against multidrug-resistant bacteria, various cancers, and viral infections. nih.govresearchgate.netresearchgate.net For example, the synthesis of polysubstituted and ring-fused pyridines has yielded compounds with considerable antibacterial properties, including against methicillin-resistant S. aureus (MRSA). nih.gov

Another promising direction is the application of these scaffolds in the development of multi-target drugs. The ability of a single molecule to modulate multiple targets can offer enhanced therapeutic efficacy and a lower propensity for drug resistance. The successful design of pyridine derivatives that simultaneously inhibit cholinesterases and amyloid-beta aggregation in the context of Alzheimer's disease exemplifies this approach. nih.gov

The continuous development of new synthetic methodologies is also expanding the accessible chemical space of pyridine-amino alcohol derivatives. nih.govnih.gov Innovations in C-H functionalization and multicomponent reactions are allowing for the creation of increasingly complex and diverse molecular architectures based on this core scaffold, paving the way for the discovery of next-generation therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 1-Amino-2-(pyridin-4-yl)propan-2-ol?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use C18 reverse-phase columns with UV detection (e.g., 254 nm) to assess purity. Compare retention times against known standards like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) for impurity profiling .

- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm structural integrity. For example, the pyridinyl proton signals (δ 8.5–7.5 ppm) and amino/alkanol group shifts (δ 3.0–1.5 ppm) should align with PubChem-derived data for analogous compounds .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can validate molecular weight (e.g., [M+H] = 182.17 g/mol) .

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer :

- Reaction Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilic substitution between pyridinyl precursors and amino-alcohol intermediates .

- Catalysis : Explore palladium or copper catalysts for cross-coupling reactions, as demonstrated in fluorinated analogs like 3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol .

- Temperature Control : Maintain temperatures between 60–80°C to minimize side reactions, as seen in stereospecific syntheses of (1R,2S)-enantiomers .

Advanced Research Questions

Q. How can contradictory spectroscopic data in stereochemical assignments be resolved?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers, as applied to (1R,2S)-2-Amino-1-(4-pyridyl)-1-propanol .

- X-ray Crystallography : Resolve absolute configuration ambiguities by crystallizing derivatives (e.g., phosphonic acid salts) .

- Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values for competing stereoisomers, leveraging PubChem’s InChI and stereodescriptors .

Q. What computational strategies validate the stability and reactivity of this compound under varying conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous or organic solvents to predict degradation pathways (e.g., hydrolysis of the amino group) .

- Thermodynamic Stability Analysis : Calculate Gibbs free energy changes (ΔG) for tautomeric forms using software like Gaussian, referencing InChIKey data from PubChem .

- Reactivity Predictions : Use frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites for derivatization .

Q. How should researchers handle discrepancies between experimental and computational data in structural elucidation?

- Methodological Answer :

- Error Source Identification : Cross-validate computational parameters (e.g., basis sets in DFT) against experimental conditions (e.g., solvent polarity in NMR) .

- Hybrid Approaches : Combine 2D NMR (e.g., HSQC, COSY) with computed -coupling constants to resolve ambiguities in pyridinyl-propanol conformers .

- Peer-Data Comparison : Reference structurally analogous compounds like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol to benchmark computational outputs .

Methodological Notes

- Impurity Profiling : Use EP-grade reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) in EP impurity C) to calibrate HPLC systems .

- Safety Protocols : Follow guidelines for handling amino-alcohols, including PPE (gloves, lab coats) and proper ventilation, as outlined in safety data sheets for related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.